Anamorelin Fumarate
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Overview
Description
Anamorelin Fumarate is a synthetic, orally active compound that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is primarily developed for the treatment of cancer anorexia-cachexia syndrome (CACS), a condition characterized by severe weight loss, muscle wasting, and decreased appetite in cancer patients . This compound has shown potential in stimulating appetite, increasing body weight, and improving lean body mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anamorelin Fumarate is synthesized through a series of chemical reactions involving the formation of its core structure, followed by functional group modifications. The synthesis typically involves the following steps:
- Formation of the piperidine ring system.
- Introduction of the indole moiety.
- Functionalization of the piperidine ring with a benzyl group.
- Coupling of the indole and piperidine intermediates.
- Final purification and conversion to the fumarate salt .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes:
- Use of high-yield reactions to minimize waste.
- Implementation of robust purification techniques to ensure product purity.
- Control of reaction conditions to reduce the formation of impurities .
Chemical Reactions Analysis
Types of Reactions: Anamorelin Fumarate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific functional groups to achieve desired chemical properties.
Substitution: Replacement of functional groups with other substituents to modify the compound’s activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
Anamorelin Fumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study gh
Properties
IUPAC Name |
2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3.C4H4O4/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22;5-3(6)1-2-4(7)8/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39);1-2H,(H,5,6)(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIOUAKEXOTTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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